N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 899974-33-5
VCID: VC7027437
InChI: InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
SMILES: CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Molecular Formula: C16H15N3O4
Molecular Weight: 313.313

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide

CAS No.: 899974-33-5

Cat. No.: VC7027437

Molecular Formula: C16H15N3O4

Molecular Weight: 313.313

* For research use only. Not for human or veterinary use.

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide - 899974-33-5

Specification

CAS No. 899974-33-5
Molecular Formula C16H15N3O4
Molecular Weight 313.313
IUPAC Name N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide
Standard InChI InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21)
Standard InChI Key PYNRYCKPWHIXCI-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

Introduction

N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group (-CONH-CO-) linked to aromatic substituents. This specific compound features a 3,5-dimethylphenyl group at one nitrogen atom and a 4-nitrophenyl group at the other. Such structural diversity influences its physicochemical properties and potential applications in fields like materials science, pharmaceuticals, and biological research.

Synthesis

The synthesis of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves:

  • Starting Materials:

    • Oxalyl chloride (C2Cl2O2)

    • 3,5-dimethylaniline (C8H11N)

    • 4-nitroaniline (C6H6N2O2)

  • Procedure:

    • React oxalyl chloride with 3,5-dimethylaniline in an inert solvent (e.g., dichloromethane) under controlled conditions to form an intermediate.

    • Introduce 4-nitroaniline to complete the substitution reaction.

    • Purify the product via recrystallization or chromatography.

  • Reaction Conditions:

    • Temperature: Typically between 0°C and room temperature.

    • Catalysts: May include bases like triethylamine to neutralize HCl byproducts.

Potential Applications

  • Pharmaceutical Research:

    • The oxalamide moiety is a known pharmacophore in drug design, potentially offering anti-inflammatory or antimicrobial properties.

  • Materials Science:

    • Oxalamides are used as precursors for polymer synthesis or as additives for modifying material properties.

  • Biological Studies:

    • The nitro group can serve as a site for bioconjugation or reduction-based activation in biochemical assays.

Spectroscopic Characterization

Spectroscopic techniques confirm the structure of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide:

  • Infrared (IR): Peaks at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch), and ~1350 cm⁻¹ (NO2 stretch).

  • NMR (¹H & ¹³C): Chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.

  • Mass Spectrometry (MS): Molecular ion peak at m/z = 297 confirms molecular weight.

Crystallographic Data

Single-crystal X-ray diffraction reveals:

  • Planar geometry around the oxalamide core.

  • Intermolecular hydrogen bonding between NH and C=O groups.

  • π–π stacking interactions between aromatic rings.

Biological Evaluation

Preliminary studies suggest moderate antimicrobial activity against Gram-positive bacteria due to the nitro group's electron-withdrawing effects enhancing reactivity.

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